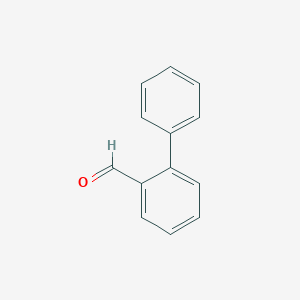

2-Phenylbenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCBXLHWTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923309 | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-68-5, 55171-99-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Biphenylcarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenylbenzaldehyde and Its Derivatives

Radical-Mediated Synthetic Routes

Light-Induced Iminyl Radical Cyclization Reactions

Light-induced iminyl radical cyclization reactions represent a pathway for the formation of heterocyclic compounds, particularly isoquinolines, from specific benzaldehyde (B42025) derivatives. While not a direct method for synthesizing 2-phenylbenzaldehyde itself, this methodology is relevant to the broader chemistry of benzaldehyde scaffolds. For instance, the photochemical irradiation of O-acetyloximes derived from 2-vinylbenzaldehyde (B1595024) (a derivative of benzaldehyde) generates iminyl radicals, which subsequently undergo cyclization to form isoquinolines nih.gov. Similarly, visible-light-mediated iminyl radical generation from benzyl (B1604629) oxime ethers bearing an olefin substituent can lead to the synthesis of pyrroline (B1223166) via intramolecular hydroimination nih.gov. Mechanistic studies suggest that iminyl radical generation primarily occurs through hydrogen abstraction by a photocatalyst from the benzyzylic position of the oxime nih.gov.

Intermolecular and Intramolecular Radical Additions

Radical addition reactions, both intermolecular and intramolecular, are valuable tools in constructing complex molecular architectures from benzaldehyde derivatives. Intramolecular radical cyclization can lead to the formation of aryl radical intermediates rsc.org. In the context of polyheterocyclic frameworks, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2)-catalyzed intramolecular radical cascade reactions have been developed. These reactions efficiently synthesize quinoline-annulated polyheterocyclic compounds by utilizing diarylacetylenes and aromatic aldehydes, including 4-phenylbenzaldehyde (B31587) (a structural isomer of this compound), as starting materials sci-hub.se. Another example involves intramolecular endo- or exo-radical addition, which can furnish radical intermediates that further react to form cyclic alkenes ulpgc.es.

Condensation and Substitution Reactions for this compound Scaffolds

Condensation and substitution reactions are fundamental in modifying and constructing this compound scaffolds, enabling the introduction of diverse functionalities.

Aldol (B89426) Condensation Variants

Aldol condensation is a cornerstone reaction in organic synthesis for carbon-carbon bond formation, involving the reaction of two carbonyl compounds to yield a β-hydroxy carbonyl compound, often followed by dehydration to form an α,β-unsaturated carbonyl compound magritek.com. Variants of this reaction are applicable to this compound. For instance, 2'-(phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde, a derivative structurally related to this compound, can be synthesized through aldol condensation reactions starting from simpler aldehydes or ketones, followed by dehydration steps smolecule.com. Furthermore, L-proline has been shown to undergo a stepwise decarboxylative condensation with this compound, followed by a cycloaddition reaction, to yield an oxazolidine (B1195125) derivative researchgate.net. The presence of aldol condensation products has also been noted in various chemical analyses epa.gov.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for introducing new groups onto the this compound scaffold or for its synthesis. The synthesis of derivatives like 2-[3-(benzyloxy)phenyl]benzaldehyde (B113212) typically involves nucleophilic substitution, where 3-(benzyloxy)benzyl chloride reacts with benzaldehyde under basic conditions, often catalyzed by bases such as sodium hydroxide (B78521) or potassium carbonate . Similarly, 4-phenoxybenzaldehyde (B127426) can be synthesized via nucleophilic aromatic substitution, where halogen atoms in fluorinated or chlorinated benzaldehydes are replaced by phenoxy groups through copper-catalyzed coupling . While not directly on the aldehyde group, nucleophilic reactions involving the this compound scaffold can lead to cyclized products, such as the cyclization of this compound to thiomethylated fluorene (B118485) diva-portal.org.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize environmental impact and promote sustainability in chemical synthesis. These approaches are increasingly being applied to the synthesis of this compound and related compounds.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions are a key aspect of green chemistry, reducing waste and simplifying purification processes. In the synthesis of various compounds, including those involving benzaldehyde derivatives, solvent-free methods have demonstrated efficiency. For example, the synthesis of certain bisphenolic antioxidants has been achieved by stirring 2,4-dimethylphenol (B51704) and 4-phenylbenzaldehyde under solvent-free conditions at 100 °C, yielding the desired product with an 81% isolated yield researchgate.netrsc.org. Furthermore, the regeneration of carbonyl compounds from their corresponding oximes can be achieved in high yields under solvent-free conditions using various catalysts thieme-connect.com. Microwave-assisted reactions, often conducted under solvent-free conditions, have also been explored for condensation reactions involving aldehydes, leading to reduced reaction times and chemical waste researchgate.net.

Recyclable Catalytic Systems

The development of recyclable catalytic systems is crucial for sustainable and economically viable synthetic processes, particularly in the context of complex organic molecules like this compound and its derivatives. Palladium-based catalysts have emerged as prominent candidates for such applications due to their high efficiency in various cross-coupling reactions.

For instance, in the synthesis of biphenyl (B1667301) derivatives, including certain phenylbenzaldehydes, palladium nanoparticles supported on functionalized graphene oxide (Pdnp-TPEPTA(L)-GO) have demonstrated significant recyclability. This catalyst system, utilized in Suzuki-Miyaura reactions, maintained its activity over multiple cycles, indicating its potential for repeated use without substantial loss in catalytic efficiency.

Another example of a reusable palladium-based catalyst is an octanuclear tiara-like palladium complex supported on alumina (B75360) (Pd8/Al2O3). This catalyst has shown high activity and reusability in Suzuki cross-coupling reactions, retaining high yields (between 96% and 99%) over six consecutive catalytic runs. Although this specific example was demonstrated with bromobenzene (B47551) and phenylboronic acid, the underlying principles of catalyst design for recyclability are applicable to the synthesis of biphenyl structures found in this compound derivatives. cnr.it

Furthermore, general methods for preparing benzaldehyde and its derivatives through one-step direct oxidation of toluene (B28343) or its homologues have incorporated recyclable catalyst systems. These systems typically comprise a metallic catalyst (e.g., a transition-metal catalyst), a basic nitrogen-containing ligand as cocatalyst I, and an alkali compound as cocatalyst II. Such systems have shown good recyclability, with catalytic efficiency not significantly reduced even after being reused three times in laboratory settings. google.com This indicates that the broader class of benzaldehyde derivatives, which includes this compound, can benefit from catalytic systems designed for reusability.

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often requires highly chemo- and regioselective methodologies to ensure the desired molecular architecture. Various approaches have been developed to achieve this, leveraging specific reaction mechanisms and catalytic systems.

One significant route involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For example, 2-hydroxy-5-phenylbenzaldehyde (B1337557) (a substituted this compound derivative) can be synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with phenylboronic acid. This reaction is catalyzed by bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in a mixed solvent system of toluene, ethanol, and water, utilizing sodium carbonate decahydrate (B1171855) as a base under an inert atmosphere at 80 °C. This method typically yields the arylated product in moderate to good yields. mdpi.com

Table 1: Suzuki Reaction for 2-Hydroxy-5-phenylbenzaldehyde Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

| 5-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride (2 mol%) | Sodium carbonate decahydrate | Toluene:Ethanol:Water (mixed) | 80 °C (24 hours) | 69% mdpi.com |

Another method for preparing substituted biphenyl-2-carboxaldehydes (a class encompassing substituted this compound derivatives) involves the reaction of palladium complexes of substituted benzaldehyde aniline (B41778) Schiff bases with substituted phenylmagnesium bromides (Grignard reagents). This process requires the presence of at least six, and preferably eight, molar equivalents of triphenylphosphine. The substituents (X, Y, A, and B) on the aromatic rings can include hydrogen, C1-4 alkyl, halo (Cl, F, Br, I), C1-9 alkoxy, or benzyloxy, with at least one being other than hydrogen. This methodology offers a means to achieve regioselective formation of the biphenyl core with specific functionalities. googleapis.com

While direct synthesis of this compound via electrophilic aromatic substitution of an aldehyde promoted by a thiol has been explored for introducing primary alkyl substituents into aromatic compounds, the specific application to this compound's core synthesis is less common in the provided literature. However, this compound itself can undergo further transformations, such as thiomethylation and cyclization, to yield derivatives like thiomethyl fluorene. acs.org

The chemoselectivity of reactions involving this compound is also noteworthy. For instance, in 1,3-dipolar cycloaddition reactions of azomethine ylides with aromatic aldehydes, high chemoselectivity towards the aldehyde moiety has been observed, even in the presence of other functional groups. mdpi.com This highlights the ability to selectively target the aldehyde group for further functionalization, leading to diverse this compound derivatives.

Table 2: Key Synthetic Approaches for Substituted this compound Derivatives

| Synthetic Method | Key Reagents/Catalysts | Outcome / Selectivity | Reference |

| Suzuki Reaction | Aryl halides (e.g., 5-bromo-2-hydroxybenzaldehyde), Boronic acids (e.g., phenylboronic acid), Pd(PPh₃)₂Cl₂, Base | Regioselective C-C bond formation to yield substituted 2-phenylbenzaldehydes (e.g., 2-hydroxy-5-phenylbenzaldehyde). | mdpi.com |

| Palladium-catalyzed Grignard Reaction | Palladium complexes of substituted benzaldehyde aniline Schiff bases, Substituted phenylmagnesium bromides, Triphenylphosphine | Regioselective formation of substituted biphenyl-2-carboxaldehydes (this compound derivatives) with various alkyl, halo, alkoxy, or benzyloxy substituents. | googleapis.com |

| Thiomethylation and Cyclization (of this compound) | Thiol, BF₃SMe₂ | Transformation of this compound into thiomethyl fluorene derivatives, demonstrating reactivity of the aldehyde and the potential for cyclization. | acs.org |

| 1,3-Dipolar Cycloaddition (with this compound) | Azomethine ylides, Aldehydes | Chemoselective reaction at the aldehyde moiety, leading to oxazolidine derivatives; demonstrates the aldehyde's reactivity for further derivatization. | mdpi.com |

Reaction Mechanisms and Reactivity Studies of 2 Phenylbenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in 2-phenylbenzaldehyde is a key center of reactivity, characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbon atom susceptible to attack by nucleophiles. This inherent polarity dictates a wide range of reactions typical of aldehydes. libretexts.org

The reactivity of the aldehyde can be influenced by the electronic properties of substituents on the aromatic rings. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. cas.cn Conversely, electron-donating groups can decrease this electrophilicity. libretexts.org

Oxidation Pathways to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 2-phenylbenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄): Often used in alkaline or acidic conditions.

Chromium trioxide (CrO₃): Typically used in a mixture with acetic acid.

The general mechanism involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized by the chosen reagent to the carboxylic acid.

Table 1: Common Oxidizing Agents for this compound

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Alkaline or acidic media | 2-Phenylbenzoic acid |

| Chromium trioxide (CrO₃) | Acetic acid | 2-Phenylbenzoic acid |

Reduction Pathways to Alcohols

The aldehyde moiety of this compound can be reduced to a primary alcohol, (2-phenylphenyl)methanol. This is a fundamental reaction in organic synthesis, providing a route to the corresponding benzyl (B1604629) alcohol derivative. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used in ethereal solvents like diethyl ether or tetrahydrofuran.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. masterorganicchemistry.com A patent describes the reduction of 2-methyl-3-phenyl benzaldehyde (B42025) using a metal reducer to produce the corresponding benzyl alcohol. google.com

Table 2: Common Reducing Agents for this compound

| Reducing Agent | Typical Solvents | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | (2-Phenylphenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran | (2-Phenylphenyl)methanol |

Condensation Reactions with Amines and Other Nucleophiles

The electrophilic carbonyl carbon of this compound readily undergoes condensation reactions with a variety of nucleophiles, most notably primary amines, to form imines (Schiff bases). uit.no This reaction typically involves the acid-catalyzed addition of the amine to the aldehyde, forming a carbinolamine intermediate, which then dehydrates to yield the imine. uit.no

Other nucleophiles can also react with this compound. For instance, it can participate in the nitroaldol (Henry) reaction with nitromethane (B149229), although with low enantioselectivity in some cases. researchgate.netbenthamdirect.com In one study, the reaction of this compound with nitromethane catalyzed by human serum albumin resulted in the corresponding (R)-2-nitro alcohol with a 35% enantiomeric excess. benthamdirect.com

Furthermore, this compound can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides. For example, the reaction with an azomethine ylide generated from proline resulted in the formation of an oxazolidine (B1195125) derivative. mdpi.comnih.gov

Table 3: Examples of Condensation Reactions

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Primary Amines | Imine Formation | Imines (Schiff bases) |

| Nitromethane | Nitroaldol (Henry) Reaction | β-Nitro alcohols |

| Azomethine Ylides | 1,3-Dipolar Cycloaddition | Oxazolidines |

Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl system of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the two aromatic rings—the aldehyde group and the phenyl group—will influence the position of substitution. The aldehyde group is a deactivating, meta-directing group for electrophilic substitution on the benzaldehyde ring. The phenyl group is an ortho-, para-directing group.

Research has shown that meta-C–H olefination of this compound derivatives can be achieved with high selectivity using a transient directing group approach. nih.gov This method allows for functionalization at the meta-position of the phenyl ring that is not directly attached to the aldehyde. nih.govchemrxiv.org Additionally, tandem Friedel-Crafts reactions of 2-arylbenzaldehydes with arenes have been developed to synthesize 9-arylfluorenes. rsc.org

Tautomerism and Isomerization Pathways

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is not a significant pathway for this compound under normal conditions as it lacks the necessary structural features for common tautomeric forms like keto-enol tautomerism.

However, isomerization can occur under specific conditions. For example, in the presence of certain catalysts or light, isomerization of derivatives of this compound has been observed. researchgate.net

Radical Reaction Mechanisms involving this compound

While less common than ionic reactions, this compound can participate in radical reactions. Spectroelectrochemical studies on the reduction of related compounds like p-phenylbenzaldehyde have shown the formation of radical anions. osti.gov These radical anions can then undergo further reactions, such as dimerization. osti.gov

In the context of photocatalysis, acyl radicals can be generated from aldehydes. These radicals can then participate in various coupling reactions. For instance, the generation of a benzoyl radical from benzaldehyde has been reported, which can then undergo further reactions like intramolecular radical cyclization. rsc.org While specific studies on the radical reactions of this compound are limited, the general principles of aldehyde reactivity suggest its potential involvement in such pathways under appropriate conditions, such as in the presence of radical initiators or under photochemical irradiation. uni-regensburg.de

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate mechanisms of organic reactions. These theoretical approaches provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing the reactivity of molecules like this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire potential energy surface of a reaction, offering insights that are often inaccessible through experimental means alone. umich.edursc.org

Detailed computational investigations allow for the prediction of key mechanistic features. For instance, DFT calculations can be employed to optimize the geometry of molecules and locate the saddle points on the potential energy surface that correspond to transition states. rsc.org Subsequent frequency calculations can confirm the nature of these stationary points, while Intrinsic Reaction Coordinate (IRC) calculations can verify that a transition state correctly connects the intended reactants and products. rsc.org Such studies are crucial for understanding reaction selectivity, predicting activation energies, and corroborating or challenging proposed mechanistic hypotheses.

Research findings on related benzaldehyde derivatives illustrate the power of these methods. In the study of catalytic reactions, such as the oxidation of aromatic alcohols, DFT has been used to determine the Gibbs free energy profiles for proposed mechanisms. rsc.org These calculations can identify the rate-determining step and even pinpoint the most stable spin state of a catalyst under reaction conditions, thereby revealing the true nature of the active catalytic species. rsc.org Similarly, in C–H functionalization reactions, which are highly relevant for this compound, computational studies are vital for elucidating the role of directing groups and the geometry of metallacyclic intermediates that dictate regioselectivity. researchgate.netresearchgate.net For example, DFT calculations have been used to support proposed mechanisms for the meta-olefination of this compound derivatives, clarifying how a transient directing group steers the catalyst to a specific C-H bond. researchgate.netresearchgate.net

Furthermore, computational chemistry can differentiate between competing reaction pathways. In the intramolecular cyclization of this compound to form fluorenone, a reaction initially thought to be palladium-catalyzed was later observed to proceed without the metal catalyst. thieme-connect.com Computational modeling could rigorously test the feasibility of both a Pd-catalyzed C-H activation pathway and a metal-free radical pathway by comparing the calculated activation barriers, thus providing a definitive explanation for the experimental observations. thieme-connect.comresearchgate.net

Detailed Research Findings

While specific, in-depth computational studies focused exclusively on this compound are not extensively published, the methodologies are well-established. Data from its isomer, 4-phenylbenzaldehyde (B31587), provides a clear example of the structural information that can be obtained. scribd.com DFT and Hartree-Fock (HF) methods are used to calculate optimized geometric parameters, which can then be compared with experimental data if available.

The table below presents optimized bond lengths and dihedral angles for 4-phenylbenzaldehyde, showcasing the type of structural data generated through computational analysis. The B3LYP functional is a common DFT method used for such calculations. scribd.com

Table 1: Calculated Geometric Parameters for 4-Phenylbenzaldehyde scribd.com

| Parameter | Atoms Involved | Hartree-Fock (HF) Value | DFT (B3LYP) Value |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.18 | 1.21 |

| Bond Length (Å) | C-C (inter-ring) | 1.49 | 1.48 |

| Dihedral Angle (°) | C-C-C-C (inter-ring torsion) | -141.6 | -145.7 |

This interactive table showcases representative geometric parameters calculated for the isomer 4-phenylbenzaldehyde, illustrating the outputs of computational chemistry methods.

Beyond structural parameters, computational studies provide critical energetic data that explains catalytic activity. For example, in the oxidation of aromatic alcohols using a polyoxovanadate-based metal-organic framework, DFT calculations were performed to identify the most stable spin state of the active {V15} cluster. rsc.org Understanding the relative stability of different electronic states is crucial for describing the catalytic cycle accurately.

Table 2: Calculated Relative Gibbs Free Energies for Vanadium Cluster Spin States in a Catalytic Oxidation rsc.org

| Spin State of {V15} Cluster | Relative Gibbs Free Energy (kcal/mol) | Stability |

|---|---|---|

| Singlet (S=0) | +5.8 | Less Stable |

| Nonet (S=4) | 0.0 | Most Stable |

This table demonstrates how DFT calculations can predict the most stable electronic state of a catalyst, which is essential for understanding its role in a reaction mechanism. The methodology is applicable to reactions involving this compound.

These examples underscore the capability of computational chemistry to provide deep, quantitative insights into reaction mechanisms. For this compound, such methods are vital for mapping out energy profiles of its unique reactions, such as intramolecular cyclization and directed C-H functionalization, thereby guiding the development of new synthetic methodologies. researchgate.netresearchgate.net

Advanced Spectroscopic and Computational Characterization of 2 Phenylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, a comprehensive structural map of 2-Phenylbenzaldehyde can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. For this compound, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the two phenyl rings resonate in a complex multiplet pattern, typically between 7.35 and 7.80 ppm. umich.edu

The ¹³C NMR spectrum offers complementary information regarding the carbon framework. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield. The aromatic carbons exhibit a range of chemical shifts depending on their substitution and position within the rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (CHO) | ~9.8-10.2 | ~192.0 |

| Aromatic Protons | ~7.35-7.80 (multiplet) umich.edu | ~127.0-145.0 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments are invaluable. nih.govslideshare.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. nih.govco99.netresearchgate.net For this compound, COSY spectra would reveal the connectivity of protons within each of the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.govco99.net By analyzing the HMQC/HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.govco99.net HMBC is particularly useful for identifying the connectivity between the two phenyl rings and the aldehyde group, as it can show correlations between the aldehyde proton and carbons in the benzaldehyde (B42025) ring, as well as between protons on one ring and carbons on the other.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. co99.net

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This band typically appears in the region of 1700-1710 cm⁻¹. The exact position of this band can be influenced by the electronic environment. For instance, conjugation with the aromatic ring can lower the frequency compared to a non-conjugated aldehyde. The nature of the solvent can also cause shifts in the carbonyl stretching frequency due to intermolecular interactions.

The IR spectrum of this compound also displays a series of bands characteristic of the aromatic rings. These include:

C-H stretching vibrations: These typically appear above 3000 cm⁻¹.

C=C stretching vibrations: These give rise to a group of bands in the 1450-1600 cm⁻¹ region. google.com

Out-of-plane C-H bending vibrations: These are found in the lower frequency region (650-1000 cm⁻¹) and their positions can provide information about the substitution pattern of the aromatic rings. researchgate.net

Carbonyl Stretching Frequencies and Environmental Effects

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. rsc.org For this compound (C₁₃H₁₀O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 182.22 g/mol .

The fragmentation pattern in the mass spectrum offers structural clues. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (CHO) or a hydrogen atom. The biphenyl (B1667301) moiety would also give rise to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

To illustrate the type of structural insights gained from such an analysis, data from a closely related derivative, (E)-2-Phenylbenzaldehyde oxime , can be examined. The study of this oxime reveals that the compound crystallizes in the space group Pca2₁ with two independent molecules in the asymmetric unit. researchgate.net This type of analysis provides the fundamental data required to understand how molecules pack together in a crystal lattice.

The solid-state packing of molecules is governed by a network of intermolecular interactions. These forces, though weaker than covalent bonds, dictate the crystal's density, stability, and physical properties. In the crystal structure of (E)-2-Phenylbenzaldehyde oxime , the primary intermolecular force is a hydrogen bond. researchgate.net Specifically, the molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal. researchgate.net The key parameters for these interactions are an H⋯O distance of 1.96–1.97 Å and an N⋯O distance of 2.789–2.799 Å, with a nearly linear N—H⋯O angle of 171°. researchgate.net

For the parent compound, this compound, one would anticipate different, yet significant, intermolecular interactions. In the absence of the oxime's hydroxyl group, the dominant interactions would likely be weak C—H⋯O hydrogen bonds involving the aldehyde group and hydrogen atoms on the aromatic rings, alongside π-π stacking interactions between the phenyl rings. These interactions are known to stabilize the crystal lattices of similar aromatic aldehydes.

Conformational analysis, particularly the study of dihedral angles, is crucial for understanding the three-dimensional shape of a molecule. For this compound, the most significant dihedral angle is the one describing the twist between the two phenyl rings (the benzaldehyde ring and the phenyl substituent). This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between ortho hydrogens, which forces the rings to twist.

While specific experimental or high-level computational values for the dihedral angles of this compound are not available in the surveyed literature, computational studies using semi-empirical methods have been performed on this class of molecules. uga.edu The key dihedral angles that would be determined in such an analysis are defined in the table below.

| Dihedral Angle | Atoms Involved | Description | Value (°) |

|---|---|---|---|

| Inter-ring Torsion | C(1)-C(2)-C(1')-C(2') | Defines the twist between the benzaldehyde ring and the phenyl substituent. | Not available in searched literature |

| Aldehyde Torsion | C(1)-C(2)-C(α)-O | Defines the orientation of the aldehyde group relative to its attached ring. | Not available in searched literature |

Intermolecular Interactions and Crystal Packing Effects

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for investigating molecular properties when experimental data is unavailable or to supplement existing data. For this compound, computational methods are essential for predicting its geometry, vibrational modes, and electronic characteristics. scribd.comamazonaws.com

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. A primary application is geometry optimization, where the algorithm seeks the lowest-energy arrangement of atoms, representing the molecule's most stable conformation in the gas phase. scribd.com This process also yields a wealth of information about the molecule's structural parameters. For this analysis, functionals such as B3LYP are commonly paired with basis sets like 6-311+G(d,p). Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational spectra. scribd.comrsc.org

DFT calculations allow for the prediction of a molecule's vibrational frequencies and the corresponding intensities in Infrared (IR) and Raman spectra. scribd.com This theoretical spectrum can be compared with experimental data to assign specific spectral bands to particular molecular motions (e.g., stretches, bends, torsions). Furthermore, DFT calculations are highly effective in simulating Inelastic Neutron Scattering (INS) spectra, which is particularly sensitive to the vibrations of hydrogen atoms and provides information on low-frequency modes often inaccessible by optical spectroscopy. rsc.orggoogle.com

The table below outlines the expected vibrational modes for this compound and their typical frequency ranges as would be predicted by DFT.

| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Stretching of carbon-hydrogen bonds on the phenyl rings. | 3100 - 3000 |

| C-H Stretch (Aldehyde) | Stretching of the carbon-hydrogen bond of the aldehyde group. | 2900 - 2800 |

| C=O Stretch (Aldehyde) | Stretching of the carbon-oxygen double bond. A strong, characteristic peak. | 1720 - 1700 |

| C=C Stretch (Aromatic) | Stretching of carbon-carbon bonds within the aromatic rings. | 1600 - 1450 |

| Ring Deformations | In-plane and out-of-plane bending of the aromatic rings. | 1200 - 600 |

| Inter-ring Torsion | Low-frequency twisting motion between the two rings. | < 150 |

DFT calculations are instrumental in elucidating the electronic structure of a molecule. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity. DFT provides both the energies of these orbitals and visual representations of their spatial distribution across the molecule.

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and the energy of the lowest electronic excitation. |

Prediction of Vibrational Frequencies (IR, Raman, INS)

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique used to approximate the wave function and energy of a quantum many-body system in a stationary state. scribd.com For a molecule like this compound, the HF method treats each electron as moving in the average electrostatic field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion. This is known as the mean-field approximation. scribd.com

While the HF method was a cornerstone in the development of computational chemistry, it inherently neglects electron correlation—the complex interactions between individual electrons. scribd.com This omission can lead to inaccuracies in predicting certain molecular properties. Consequently, more advanced methods that include electron correlation, such as Density Functional Theory (DFT), have become the standard for achieving higher accuracy in computational studies. scribd.com However, the HF approach remains a valuable starting point for more complex calculations and provides a qualitative understanding of molecular orbitals and electronic structure.

| Aspect | Hartree-Fock (HF) Method | Density Functional Theory (DFT) |

|---|---|---|

| Fundamental Concept | Solves the Schrödinger equation using a single Slater determinant (mean-field approximation). | Calculates the total energy based on the electron density of the system. |

| Electron Correlation | Neglects electron correlation, considering only the average interaction. | Includes electron correlation through an exchange-correlation functional. |

| Computational Cost | Generally lower than post-HF methods but can be significant for large molecules. | Offers a good balance between computational cost and accuracy. |

| Accuracy | Provides a good first approximation but can have significant errors for many properties. | Generally provides more accurate results for properties like bond lengths and vibrational frequencies. scribd.com |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior and conformational dynamics of molecules like this compound.

For this compound, MD simulations can provide critical insights into:

Conformational Dynamics: The simulation can model the rotation around the single bond connecting the two phenyl rings, revealing the preferred dihedral angles and the energy barriers between different conformations.

Solvent Effects: By including solvent molecules in the simulation box, it is possible to study how the solvent influences the structure and dynamics of this compound.

Intermolecular Interactions: In simulations of multiple this compound molecules, one can observe how they interact with each other, including the formation of transient dimers or larger aggregates.

Although specific MD studies on this compound are not detailed in the provided search results, the methodology has been applied to similar molecules like 4-n-pentyl-4'-cyanobiphenyl to determine properties such as liquid crystalline order parameters and dihedral angle distributions. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein or enzyme) when they bind to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions.

In the context of this compound, molecular docking could be employed to:

Identify Potential Biological Targets: By docking this compound against a library of known protein structures, researchers could identify potential enzymes or receptors with which it might interact.

Predict Binding Affinity: Docking algorithms calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which helps rank potential ligands.

Analyze Binding Modes: The simulation reveals the specific orientation of the ligand within the binding site and identifies key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the complex.

While specific docking studies for this compound are not available in the search results, studies on related benzaldehyde derivatives have shown that these molecules can act as inhibitors for enzymes like aldose reductase, where docking was used to predict binding energies and modes.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A | -7.5 | Tyr89, Phe210 | π-π Stacking |

| Enzyme A | -7.5 | Val120, Leu154 | Hydrophobic |

| Receptor B | -6.2 | Ser45 | Hydrogen Bond (with C=O group) |

Theoretical Prediction of Spectroscopic Properties (UV-Vis, NMR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of this compound can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. For aromatic systems like this compound, these calculations can help assign the observed electronic transitions, such as π→π* transitions within the phenyl rings. TD-DFT calculations have been performed on related Rhenium(I) complexes containing substituted this compound ligands to understand their electronic spectra. rsc.org

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. scribd.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with overlapping signals. For instance, calculations on the related 4-Phenylbenzaldehyde (B31587) have been used to assign the characteristic aldehydic proton and carbon signals. scribd.com

| Atom | Predicted 1H Shift | Predicted 13C Shift | Notes |

|---|---|---|---|

| Aldehyde H | ~9.8 - 10.3 | - | Deshielded proton due to the electronegative oxygen and ring currents. scribd.com |

| Aldehyde C | - | ~190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. scribd.com |

| Aromatic H's | ~7.2 - 8.0 | - | Complex multiplet pattern due to coupling and different chemical environments. |

| Aromatic C's | - | ~125 - 145 | Range reflects substituted and unsubstituted carbons in both rings. |

Applications of 2 Phenylbenzaldehyde in Advanced Organic Synthesis

Role in Heterocyclic Compound Synthesis

Synthesis of Azetidinones

2-Azetidinones, commonly known as β-lactams, are a highly studied class of compounds, primarily recognized for their antibacterial properties and their utility as synthetic intermediates for various nitrogen-containing molecules. mdpi.com The synthesis of azetidinones can involve 2-phenylbenzaldehyde derivatives. For instance, 2-hydroxy-5-phenylbenzaldehyde (B1337557) has been utilized in a multi-step synthesis. This aldehyde undergoes iodination to yield 2-hydroxy-3-iodo-5-phenylbenzaldehyde. Subsequent facile condensation with substituted aromatic amines produces Schiff bases. These Schiff bases then undergo cyclocondensation reactions with chloroacetyl chloride to afford biologically active 2-azetidinone derivatives. updatepublishing.comupdatepublishing.com The ketene-imine cycloaddition, also known as the Staudinger synthesis, remains a general and widely used method for accessing variously substituted 2-azetidinones. mdpi.com

Benzimidazole (B57391) Scaffolds

Benzimidazole is a vital and advantageous structure in medicinal chemistry, possessing a broad spectrum of therapeutic activities. afjbs.com this compound and related substituted benzaldehydes are key precursors in the synthesis of benzimidazole derivatives. A common approach involves the condensation reaction between 1,2-phenylenediamine and an aldehyde. For example, the reaction of 1,2-phenylenediamine with benzaldehyde (B42025) can lead to the formation of 2-phenyl-1H-benzo[d]imidazole with high yields. afjbs.comresearchgate.net This methodology has been extended to synthesize a series of 2-phenyl benzimidazole-1-acetamide derivatives, which have been evaluated for anthelmintic activity. nih.gov Novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives have also been synthesized and assessed for their potent antimicrobial activities. nih.gov

The synthesis of 2-arylbenzimidazole derivatives can be achieved efficiently using microwave-assisted greener approaches, employing waste curd water as a solvent. This method demonstrates high yields for various substituted benzaldehydes. researchgate.net

Table 1: Representative Yields for 2-Arylbenzoimidazole Synthesis researchgate.net

| Entry | Arylaldehyde | Product Yield (%) | Melting Point (°C) |

| 21 | Benzaldehyde | 94.02 | 280–280 |

| 22 | 4-Methoxybenzaldehyde | 86.58 | 212–214 |

| 25 | 4-Nitrobenzaldehyde | 96.44 | 320–322 |

| 27 | 4-Chlorobenzaldehyde | 88.08 | 290–292 |

Benzoxazole (B165842) Derivatives

Benzoxazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The synthesis of 2-arylbenzoxazoles typically involves the reaction of 2-aminophenols with aldehydes. Similar to benzimidazoles, this condensation can be facilitated by microwave-assisted methods, providing functionalized 2-arylbenzoxazoles in good yields. researchgate.net this compound, or its substituted analogs, can serve as the aldehyde component in these reactions to construct the benzoxazole scaffold. ontosight.ai

Phenanthridines and Isoquinolines

This compound derivatives are valuable precursors for the synthesis of phenanthridines and isoquinolines, which are nitrogen-containing polycyclic aromatic compounds with significant biological activities. researchgate.netresearchgate.net

Phenanthridines can be synthesized from 2-(o-nitrophenyl)benzaldehydes through intramolecular reductive cyclization. For example, the hydrogenation of 2-(2-nitrophenyl)benzaldehyde (B428815) using Raney nickel as a catalyst can yield phenanthridine (B189435) derivatives in good yields. researchgate.net Furthermore, recent protocols have demonstrated the synthesis of 6-alkyl-substituted phenanthridines via alkylation/cyclization reactions involving 2-biphenylisonitriles and alkyl aldehydes. rsc.org

Isoquinolines can also be derived from synthetic strategies that might involve intermediates related to this compound. For instance, 2-(bromomethyl)benzaldehydes have been employed in enantioselective [4+2] annulation reactions, highlighting the utility of biphenyl-containing aldehyde precursors in the construction of complex heterocyclic systems. nih.gov

Development of New Synthetic Pathways

The unique structure of this compound allows for its integration into novel synthetic methodologies, pushing the boundaries of organic synthesis.

While direct, explicit examples of this compound participating in "Friedel-Crafts variants" as a named tandem reaction in the provided search results are limited, the compound's structure, possessing both an aldehyde group and an activated aromatic ring, makes it a suitable candidate for various tandem and cyclization reactions. Its role as a precursor to complex polycyclic systems often involves multi-step processes that can be considered tandem in nature, where one reaction sets up the next.

This compound and related biphenyl (B1667301) aldehydes have found applications in asymmetric catalysis, leading to the enantioselective synthesis of chiral products. This is particularly important for producing single enantiomers of biologically active molecules.

One notable application is in asymmetric Henry reactions (nitroaldol reactions). Biphenyl aldehydes, such as 4-phenylbenzaldehyde (B31587), have been successfully used as substrates in these reactions, catalyzed by systems like human serum albumin (HSA) or copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thiones. High enantioselectivities, up to 98% ee, have been achieved in these transformations. researchgate.netrsc.orgntu.edu.sg

Table 2: Enantioselectivity in Asymmetric Henry Reactions researchgate.netrsc.org

| Aldehyde | Catalyst System | Enantiomeric Excess (ee) |

| 4-Phenylbenzaldehyde | Human Serum Albumin (HSA) | Up to 85% |

| 2-Methoxybenzaldehyde | Copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thiones | Up to 98% |

| p-Phenylbenzaldehyde | Chiral BinThro ligand with diethylzinc | Up to 84% |

Furthermore, 2-(bromomethyl)benzaldehydes, structurally related to this compound, have been employed in highly enantioselective [4+2] annulation reactions. These reactions utilize N-heterocyclic carbene (NHC) and chiral Brønsted acid cooperative catalysis, demonstrating the potential for creating complex chiral scaffolds from such precursors. nih.gov

Asymmetric Catalysis and Enantioselective Transformations

Nitroaldol (Henry) Reactions

The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction involving a nitroalkane and an aldehyde or ketone in the presence of a base to yield β-nitro alcohols. wikipedia.org this compound has been investigated as a substrate in asymmetric nitroaldol reactions. While the reaction of this compound with nitromethane (B149229) generally proceeds with low enantioselectivity, yielding (R)-2-nitro alcohols with approximately 35% enantiomeric excess (ee), studies have shown that substrates with specific substituents (e.g., Br, Me, OMe, or CN groups) at the 4'-position of the benzene (B151609) ring can achieve significantly higher enantioselectivities (80-88% ee). researchgate.netbenthamdirect.com

The Henry reaction is a valuable tool in organic chemistry due to the synthetic utility of its products, which can be readily converted into other intermediates such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

Polymer and Materials Science Applications

This compound finds applications in polymer and materials science, contributing to the development of new materials with enhanced properties.

Monomer for Polymer Synthesis

While this compound itself is not commonly cited as a direct monomer for the formation of large-scale polymers in the same way as simpler aldehydes, its aldehyde functionality makes it a suitable building block for condensation reactions that can lead to polymeric structures. For instance, benzaldehyde derivatives, including those with phenyl groups, can be used as terminators in group transfer polymerization (GTP) to synthesize ω-end-functionalized polymethyl methacrylates (PMMAs) with hydroxyl groups. rsc.org This highlights its potential in controlled polymer synthesis where specific end-group functionalization is desired. Furthermore, the synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives has been reported, demonstrating its utility in solid-phase organic synthesis. These derivatives can be attached to aminomethyl polystyrene resin and further functionalized, acting as versatile linkers for the synthesis of various compounds, including sulfonamides. acs.orgnih.govacs.orgnih.gov

Additive in Resin Formulations

This compound and related biphenyl aldehydes are employed as additives in resin formulations, particularly in epoxy resins. mgctrading.co.jpgoogle.comgoogle.com Its incorporation can improve the mechanical properties and thermal stability of resins used in coatings and composites. For example, self-extinguishing epoxy resins have been developed by reacting phenols with bismethylbiphenyls and benzaldehyde or 4-phenylbenzaldehyde, followed by epoxidation. google.comgoogle.com This process contributes to high-value-added epoxy resins with improved flame retardancy without the need for halogen-based or phosphorus-based flame retardants. google.com

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks linked by strong covalent bonds. chinesechemsoc.orgnih.gov Aldehyde-functionalized compounds, including benzaldehyde derivatives, are crucial building blocks for the synthesis of imine-linked COFs through condensation reactions. chinesechemsoc.orgnih.govrsc.orgossila.comgoogle.comrsc.org While specific direct mentions of this compound as a primary building block for COFs are less common than other multi-aldehyde biphenyl derivatives (e.g., 4,4',4'',4'''-([1,1'-biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde ossila.com), the general principle of using benzaldehyde functionalities applies. Benzaldehyde itself has been shown to be an effective modulator for enhancing the crystallinity and porosity of imine-linked COFs by influencing nucleation and growth kinetics. rsc.org The aldehyde group in this compound enables dynamic covalent chemistry, such as Schiff-base formation, which is fundamental to COF assembly.

Supramolecular Chemistry and Host-Guest Interactions

In supramolecular chemistry, this compound can participate in various non-covalent interactions, influencing self-assembly processes and host-guest interactions. Crystallographic studies have revealed that related biphenyl compounds can form dimers in the solid state through C–H···O hydrogen bonds involving the aldehyde group and adjacent aryl hydrogens. These interactions contribute to the stabilization of crystal lattices and influence physical properties. The ability of aldehydes to engage in hydrogen bonding and other intermolecular forces is a key aspect of their role in constructing organized supramolecular architectures. researchgate.netrsc.org

Biological and Medicinal Chemistry Research Involving 2 Phenylbenzaldehyde Scaffolds

Development of Pharmaceutical Intermediates

2-Phenylbenzaldehyde and its related structures are recognized as versatile intermediates in organic synthesis, particularly within the pharmaceutical and chemical industries. ontosight.ai The compound serves as a building block for producing more complex molecules, including certain antihistamines and anti-inflammatory agents. ontosight.ai Its aldehyde group allows for a variety of chemical transformations, such as condensation, oxidation, and reduction reactions, enabling the synthesis of diverse molecular architectures.

Research has demonstrated the utility of this compound derivatives in advanced synthetic applications. For instance, temporary directing groups can be used to achieve selective C-H functionalization of the this compound core, a sophisticated technique that allows for the precise modification of the molecule. nih.gov This method facilitates the creation of complex derivatives, such as fluorenones and carbazoles, which are important structural motifs in many biologically active compounds. nih.gov Furthermore, the this compound structure has been used in asymmetric reactions, such as the human serum albumin-catalyzed nitroaldol reaction, to produce optically active 2-nitro alcohols with high enantioselectivity. benthamdirect.com This highlights its importance in creating chiral building blocks for drug synthesis. Beyond pharmaceuticals, these intermediates are also used in the production of dyes, pigments, and specialty chemicals like fragrances. ontosight.ai

Scaffold for Drug Design and Discovery

The this compound moiety is a privileged scaffold in drug design and discovery, providing a foundational structure for developing novel therapeutic agents. google.com Its biphenyl (B1667301) core can be systematically modified to optimize interactions with biological targets, leading to improved efficacy and selectivity.

A notable example is the identification of novel small molecules based on a 2-hydroxy-5-phenylbenzaldehyde (B1337557) scaffold that modulate lipid metabolism. google.com These compounds were identified through high-content screening and have been developed as potential treatments for fatty liver disease, with some acting as activators of the enzyme glutamate (B1630785) dehydrogenase. google.com This demonstrates the power of using the phenylbenzaldehyde framework to create compounds that target specific metabolic pathways.

The scaffold has also been central to the development of new antibiotics. A library of gyramide analogs, built upon a related structure, yielded potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.gov Similarly, the this compound backbone has been incorporated into complex heterocyclic systems, such as 1,2,3-triazole-benzoimidazole derivatives, which have been synthesized and evaluated for their therapeutic potential. researchgate.netresearchgate.net Phthalazinone derivatives, which can be derived from precursors related to this compound, have also been synthesized and show promise as anti-proliferative agents. These examples underscore the versatility of the this compound scaffold in generating diverse classes of molecules for drug discovery programs. acs.org

Antimicrobial Activity Studies of this compound Derivatives

Derivatives of this compound have been the subject of numerous studies investigating their potential as antimicrobial agents. The core structure allows for the introduction of various functional groups, leading to compounds with a broad spectrum of activity against different microbial pathogens.

Derivatives of this compound have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Research has shown that modifications to the parent structure can lead to potent bactericidal or bacteriostatic effects.

For example, Schiff bases and 2-azetidinones synthesized from 2-hydroxy-3-iodo-5-phenylbenzaldehyde (a derivative of this compound) showed potential antibacterial activity against Xanthomonas citri, Escherichia coli, Erwinia carotovora, and Bacillus subtilis. updatepublishing.com Another study on different derivatives of 2-hydroxy-5-phenylbenzaldehyde also confirmed efficacy against these strains, with some compounds showing strong effects. Furthermore, gyramide analogs have been developed that are effective against multiple strains, including E. coli, Shigella flexneri, and various species of Bacillus, Enterococcus, Staphylococcus, and Streptococcus. nih.gov Other research has identified pyrazole (B372694) derivatives that are active against Bacillus cereus and Micrococcus luteus. dergipark.org.tr Biphenyl derivatives have also shown effectiveness against strains like Staphylococcus aureus.

| Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Schiff Bases / 2-Azetidinones | Xanthomonas citri | Potential Activity | updatepublishing.com |

| Schiff Bases / 2-Azetidinones | Escherichia coli | Potential Activity | updatepublishing.com |

| Schiff Bases / 2-Azetidinones | Erwinia carotovora | Potential Activity | updatepublishing.com |

| Schiff Bases / 2-Azetidinones | Bacillus subtilis | Potential Activity | updatepublishing.com |

| Gyramide Analogs | E. coli | MIC: 2–16 µg/mL | nih.gov |

| Gyramide Analogs | S. flexneri | MIC: 2–16 µg/mL | nih.gov |

| Gyramide Analogs | Staphylococcus aureus | MIC: 4–16 µg/mL | nih.gov |

| Gyramide Analogs | Bacillus cereus | MIC: 4–16 µg/mL | nih.gov |

| Pyrazole Derivatives | Bacillus cereus | MIC: 32 µg/mL | dergipark.org.tr |

| Pyrazole Derivatives | Micrococcus luteus | MIC: 128 µg/mL | dergipark.org.tr |

| 2-chlorobenzamide Derivatives | Pseudomonas aeruginosa | Good Activity | jpionline.org |

In addition to antibacterial effects, research has explored the antifungal properties of compounds derived from the this compound scaffold. Studies have shown that certain derivatives possess activity against pathogenic fungi. For instance, biphenyl compounds similar in structure to this compound have demonstrated moderate potency against Candida species. Phthalazinone derivatives, synthesized from related precursors, were found to be active against Candida albicans and Aspergillus flavus.

The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action. One proposed mechanism involves the disruption of bacterial cell membranes, leading to intracellular coagulation of the cytosol and subsequent cell death. The aldehyde group can form covalent bonds with nucleophilic sites on essential proteins and enzymes, altering their function and inhibiting vital cellular processes.

More specific mechanisms have also been identified. For example, a class of gyramide analogs derived from a related scaffold was found to be a potent inhibitor of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication and transcription, and its inhibition is a validated antibiotic strategy. nih.gov The ability of these compounds to inhibit DNA gyrase through a unique mechanism makes them promising candidates for overcoming resistance to existing antibiotics. nih.gov

Antifungal Properties

Anticancer Potential and Antitumor Activity

The this compound scaffold has served as a template for the development of novel anticancer agents. Derivatives have shown cytotoxic effects against a variety of human tumor cell lines in vitro.

Studies have reported the antitumor potential of biphenyl derivatives against cell lines such as MCF-7 (breast cancer) and H460 (lung cancer). More complex derivatives have also been synthesized and evaluated. For example, a series of 2-phenazinamine derivatives, which can be synthesized from benzaldehyde (B42025) precursors, were tested against multiple cancer cell lines. nih.gov One compound, 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect against K562 (leukemia) and HepG2 (liver cancer) cells, with activity comparable to the standard chemotherapy drug cisplatin, while showing low toxicity to non-cancerous cells. nih.gov

Other research has focused on 1,2,3-triazole-benzoimidazole derivatives synthesized from a benzaldehyde starting material. researchgate.netresearchgate.net These compounds displayed effective inhibition against various cancer cell lines, and molecular docking studies suggested they target the EGFR kinase protein, a key player in cancer cell proliferation. researchgate.netresearchgate.net The proposed mechanism of action for some of these anticancer derivatives involves the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been investigated for their potential to suppress the growth of various cancer cell lines. The cytotoxic activity of these compounds is a key area of interest in the development of new anticancer agents. Research has shown that modifications to the this compound core structure can lead to compounds with significant anti-proliferative effects.

For instance, a series of substituted 2-[2,4-bis-(1-phenyl-1H- Current time information in Bangalore, IN.dergipark.org.trtriazol-4-ylmethoxy)-phenyl]-1H-benzoimidazole derivatives, which are synthesized from substituted 2-[2,4-bis-(1-phenyl-1H- Current time information in Bangalore, IN.dergipark.org.trtriazol-4-ylmethoxy)-phenyl]benzaldehyde precursors, were evaluated for their cytotoxicity against several human cancer cell lines. researchgate.net The studies identified compounds that displayed effective inhibition of cancer cell proliferation. Specifically, compound 9m from this series was found to be the most prominent against MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer) cell lines. researchgate.net Other derivatives, such as 9b , 9g , 9j , 9k , 9n , and 9o , also showed effective inhibition. researchgate.net

The general approach to cancer therapy has been evolving from classical agents that target rapidly dividing cells to more selective drugs that target specific molecular pathways involved in tumor growth and survival. uio.no The development of compounds from the this compound family aligns with this modern approach, aiming for improved efficacy.

| Compound | MCF-7 (Breast) | HeLa (Cervical) | PC-3 (Prostate) |

|---|---|---|---|

| 9b | 4.21±0.13 | 6.23±0.21 | 5.14±0.42 |

| 9g | 4.89±0.52 | 5.62±0.15 | 6.58±0.34 |

| 9j | 5.12±0.31 | 4.34±0.26 | 4.82±0.21 |

| 9k | 3.28±0.18 | 4.16±0.42 | 3.86±0.16 |

| 9m | 2.12±0.11 | 3.24±0.14 | 2.86±0.12 |

| 9n | 4.12±0.24 | 5.21±0.32 | 4.32±0.28 |

| 9o | 3.42±0.16 | 4.18±0.18 | 3.64±0.15 |

| Doxorubicin (Standard) | 1.24±0.09 | 1.42±0.11 | 1.58±0.14 |

Apoptosis Induction Mechanisms

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Cancer cells are characterized by their ability to evade this natural process, leading to uncontrolled proliferation. mtsu.edu Compounds that can reactivate or initiate apoptosis are therefore of significant therapeutic interest.

The mechanism of apoptosis induction by benzaldehyde derivatives often involves interaction with various cellular signaling pathways. For example, studies on related compounds, such as 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), have shown that they can induce apoptosis through the activation of nuclear receptor subfamily 4 group A (NR4A) members. nih.gov Specifically, certain derivatives can trigger a pro-apoptotic pathway that may involve the nuclear export of these receptors. nih.gov While this research was not directly on this compound, it provides a plausible mechanistic framework for how structurally related compounds might function.

The ability of a compound to induce apoptosis is a critical factor in its potential as an anticancer agent. mtsu.edu Research on various benzaldehyde derivatives has confirmed that they can trigger this process in human tumor cell lines, suggesting that the this compound scaffold is a promising starting point for developing new apoptosis-inducing drugs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided insights into the structural features necessary for their anticancer and enzyme-inhibiting properties.

In the context of aldose reductase inhibition, the position of the phenyl substituent on the benzaldehyde ring is significant. The high potency of 4-Phenylbenzaldehyde (B31587) (IC₅₀ = 0.23 µM) compared to other derivatives suggests that the para-position is optimal for interaction with the enzyme's active site. dergipark.org.tr The introduction of a bromine atom at the ortho-position, as in 2-Bromobenzaldehyde (IC₅₀ = 1.37 µM), also confers potent activity, indicating that electronic and steric factors at this position can influence binding. dergipark.org.tr

Furthermore, studies on other classes of compounds have emphasized the importance of specific functional groups for activity. For example, in a series of oxazolecarbamate analogues investigated as aldose reductase inhibitors, the carbamate (B1207046) group was found to be essential for inhibitory activity. nih.gov The introduction of an alkyl group at the C-4 position enhanced activity, demonstrating the impact of hydrophobic interactions. nih.gov Such principles from related scaffolds can guide the rational design of novel this compound derivatives with improved therapeutic profiles.

常见问题

Q. What ethical considerations apply when using this compound in biomedical research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。